M3‑Receptor Dissociation Half‑Life — Tiotropium vs. Aclidinium vs. Glycopyrronium (Direct Head‑to‑Head)
In a comprehensive preclinical study using recombinant human M3 (hM3) receptors expressed in Chinese hamster ovary cells, tiotropium bromide exhibited an hM3 dissociation half‑life (t½) of 27 hours, substantially exceeding the values for aclidinium bromide (10.7 h) and glycopyrrolate (glycopyrronium) (6.1 h) [REFS‑1]. This slow off‑rate directly translated into sustained bronchoprotection in anesthetized dogs: at 24 h post‑administration of equieffective doses, tiotropium maintained 35% bronchoprotection versus 21% for aclidinium and 0% for glycopyrrolate [REFS‑1].
| Evidence Dimension | hM3 receptor dissociation half‑life (t½) and 24‑h bronchoprotection |
|---|---|
| Target Compound Data | t½ = 27 h; 35% bronchoprotection at 24 h (equieffective dose) |
| Comparator Or Baseline | Aclidinium t½ = 10.7 h, 21% bronchoprotection; Glycopyrrolate t½ = 6.1 h, 0% bronchoprotection |
| Quantified Difference | Tiotropium t½ is 2.5× longer than aclidinium and 4.4× longer than glycopyrrolate; 24‑h bronchoprotection advantage of 14 and 35 percentage points, respectively |
| Conditions | Recombinant hM3 receptors (CHO cells); anesthetized‑dog acetylcholine‑challenge model |
Why This Matters
The 27‑h receptor residence time is the mechanistic basis for once‑daily dosing; shorter‑residence LAMAs require twice‑daily administration or lose overnight bronchoprotection, directly impacting clinical efficacy and patient adherence.
- [1] Casarosa P, Bouyssou T, Germeyer S, et al. Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs. J Pharmacol Exp Ther. 2009;330(2):660-668. View Source
